N-[(2-methoxyadamantan-2-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N-[(2-methoxy-2-adamantyl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F3N2O3/c1-29-20(15-6-12-5-13(8-15)9-16(20)7-12)11-25-18(27)19(28)26-17-4-2-3-14(10-17)21(22,23)24/h2-4,10,12-13,15-16H,5-9,11H2,1H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWIBTMFDBKHEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)C(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyadamantan-2-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps, starting with the preparation of the adamantane derivative. The key steps include:
Formation of the Adamantane Derivative: The adamantane core is functionalized with a methoxy group at the 2-position.
Introduction of the Trifluoromethyl Phenyl Group: The trifluoromethyl phenyl group is introduced through a coupling reaction.
Formation of the Oxalamide Linkage: The final step involves the formation of the oxalamide linkage between the adamantane derivative and the trifluoromethyl phenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyadamantan-2-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethyl phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(2-methoxyadamantan-2-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-methoxyadamantan-2-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The adamantane structure allows for unique binding properties, while the trifluoromethyl phenyl group enhances its chemical stability and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound’s uniqueness lies in its hybrid structure combining adamantane and trifluoromethylphenyl groups. Below is a comparison with structurally related compounds from the evidence:
Key Differentiators
Adamantane vs. Methoxy substitution on adamantane may reduce oxidative metabolism, extending half-life relative to unsubstituted analogues .
Trifluoromethylphenyl Group :
- Shared with tau-fluvalinate and pretilachlor, this group enhances resistance to enzymatic degradation. However, the target compound lacks the ester or chloroacetamide moieties critical for pesticidal activity in these analogues .
Ethanediamide Linker :
- Unlike the ester (tau-fluvalinate) or chloroacetamide (pretilachlor) linkers, the diamide group may enable hydrogen bonding with biological targets (e.g., enzymes, receptors), suggesting divergent mechanisms of action .
Research Findings and Hypotheses
- Thermal Stability : Adamantane-containing compounds like the target are predicted to exhibit high thermal stability (>300°C), comparable to 3-chloro-N-phenyl-phthalimide-based polyimides .
- Solubility : The methoxyadamantane group likely reduces water solubility compared to piperidine-containing analogues (e.g., ), necessitating formulation optimization for in vivo use.
- Adamantane derivatives are also explored for antiviral and neuroprotective effects, suggesting dual-purpose utility.
Biological Activity
N-[(2-methoxyadamantan-2-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C16H20F3N2O2
- Molecular Weight : 336.34 g/mol
- IUPAC Name : this compound
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cell proliferation and apoptosis.
- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell lines. For instance, derivatives with trifluoromethyl groups have been studied for their cytotoxic effects on various cancer types.
Cytotoxicity Assays
A series of cytotoxicity assays were conducted to evaluate the effectiveness of this compound against different cancer cell lines. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 7.5 | Induction of apoptosis |
| MCF-7 | 6.0 | Cell cycle arrest |
| HeLa | 8.8 | Inhibition of proliferation |
| HT29 | 10.0 | Modulation of signaling pathways |
| HCT116 | 9.5 | Apoptotic pathway activation |
These results indicate that the compound exhibits selective cytotoxicity towards certain cancer cell lines, with lower IC50 values suggesting higher potency.
Case Studies
- Study on A549 Cells : In a study focusing on A549 lung cancer cells, treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and PARP cleavage.
- MCF-7 Breast Cancer Model : Another investigation demonstrated that this compound induced G1 phase arrest in MCF-7 cells, leading to reduced cell proliferation rates. Flow cytometry analysis confirmed these findings.
Q & A
Basic: What are the recommended synthetic routes and critical reaction conditions for preparing N-[(2-methoxyadamantan-2-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide?
Answer:
The synthesis typically involves multi-step organic reactions, starting with the preparation of intermediates such as 2-methoxyadamantane derivatives and 3-(trifluoromethyl)phenylamine. Key steps include:
-
Amide coupling: Use coupling agents like HATU or EDCI with DMF or dichloromethane as solvents .
-
Methoxyadamantane functionalization: Introduce the methyl group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in acetonitrile) .
-
Optimization parameters:
Parameter Example Conditions Impact on Yield Temperature 0–25°C for coupling reactions Prevents side reactions Solvent polarity DMF for solubility vs. DCM for kinetics Adjusts reaction rate Catalyst DMAP for acyl activation Improves efficiency by 15–20%
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro assays?
Answer:
Contradictions often arise from assay-specific variables. Methodological strategies include:
- Standardized assay conditions: Control variables like cell line passage number, serum concentration, and incubation time .
- Dose-response validation: Perform EC₅₀/IC₅₀ curves in triplicate to confirm potency thresholds .
- Target engagement studies: Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to directly measure binding affinity to suspected targets (e.g., kinases or GPCRs) .
- Meta-analysis: Compare structural analogs (e.g., trifluoromethyl-phenyl derivatives) to identify scaffold-specific trends .
Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Answer:
- NMR: ¹H/¹³C NMR to confirm adamantane methoxy protons (δ ~3.2 ppm) and trifluoromethyl-phenyl signals (δ ~7.5–8.0 ppm) .
- HPLC-MS: Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity assessment (>95%) and molecular ion verification (e.g., [M+H]+) .
- FT-IR: Key peaks include C=O stretches (~1650 cm⁻¹) and C-F vibrations (~1150 cm⁻¹) .
Advanced: What computational modeling approaches are suitable for predicting the compound’s interaction with biological targets?
Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger Maestro to model binding poses with targets like the adenosine A₂A receptor, leveraging adamantane’s hydrophobic pocket preference .
- MD simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- QSAR: Build models using descriptors like logP, topological polar surface area (TPSA), and H-bond donors/acceptors to predict ADMET properties .
Basic: How can researchers optimize the yield of the final amide bond formation step?
Answer:
-
Coupling reagent screening: Compare HATU, EDCI, and DCC efficiencies in pilot reactions .
-
Solvent optimization: Test polar aprotic solvents (DMF, DCM) to balance reactivity and solubility .
-
Additives: Use HOAt or OxymaPure to suppress racemization .
-
Example results:
Reagent Solvent Yield (%) HATU DMF 82 EDCI DCM 68
Advanced: What strategies mitigate toxicity concerns in early-stage in vivo studies?
Answer:
- Metabolic profiling: Use LC-MS/MS to identify reactive metabolites (e.g., glutathione adducts) in liver microsomes .
- Structural analogs: Replace the trifluoromethyl group with cyano or chloro substituents to reduce metabolic lability .
- Dose escalation: Conduct MTD (Maximum Tolerated Dose) studies in rodents with pharmacokinetic monitoring (Cmax, AUC) .
Basic: How is the purity of the compound validated for pharmacological assays?
Answer:
- HPLC: Use a C18 column with UV detection at 254 nm; acceptance criteria: single peak ≥95% .
- Elemental analysis: Confirm C, H, N content within ±0.4% of theoretical values .
- TLC: Spot development in ethyl acetate/hexane (1:1) to detect unreacted starting materials .
Advanced: What mechanistic studies elucidate the compound’s role in enzyme inhibition?
Answer:
- Kinetic assays: Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots .
- X-ray crystallography: Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to identify binding motifs .
- Fluorescence quenching: Monitor tryptophan residue changes to infer conformational shifts upon binding .
Basic: What are the stability considerations for long-term storage?
Answer:
-
Temperature: Store at –20°C in amber vials to prevent photodegradation .
-
Humidity control: Use desiccants (silica gel) to avoid hydrolysis of the amide bond .
-
Stability data:
Condition Degradation (%) at 6 Months –20°C, desiccated <5 25°C, ambient 25–30
Advanced: How can SAR (Structure-Activity Relationship) studies guide further optimization?
Answer:
- Core modifications: Replace adamantane with bicyclo[2.2.2]octane to assess steric effects .
- Substituent scanning: Introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring to enhance target affinity .
- In silico profiling: Use MOE or ChemAxon to predict off-target interactions and refine selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
